Methyl 5-ethynylthiophene-2-carboxylate
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Overview
Description
Methyl 5-ethynylthiophene-2-carboxylate is a chemical compound with the molecular formula C8H6O2S and a molecular weight of 166.2 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-ethynylthiophene-2-carboxylate typically involves the reaction of thiophene derivatives with ethynylating agents. One common method is the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) . This method yields the desired product in moderate to high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethynylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-ethynylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 5-ethynylthiophene-2-carboxylate depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect. detailed studies on its specific molecular targets and pathways are still limited.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds have similar structures but different substituents on the thiophene ring.
Methyl 2-bromoacinnamates: These are precursors in the synthesis of methyl 5-ethynylthiophene-2-carboxylate.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other thiophene derivatives. This makes it a valuable compound for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
methyl 5-ethynylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S/c1-3-6-4-5-7(11-6)8(9)10-2/h1,4-5H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAVEBBIBRCCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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